molecular formula C13H10O6 B606642 Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate CAS No. 1643616-33-4

Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate

Cat. No. B606642
M. Wt: 262.22
InChI Key: PNBPWQZBKMMJDL-UHFFFAOYSA-N
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Description

“Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate” is a chemical compound with the CAS Number: 1643616-33-4 . It has a molecular weight of 262.22 and is typically stored at room temperature . The compound is usually in the form of a powder .


Synthesis Analysis

The synthesis of this compound or its derivatives often involves reactions with organic halides . For example, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10O6/c1-7-5-11(14)19-10-6-8(3-4-9(7)10)18-13(16)12(15)17-2/h3-6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate” is a powder that is stored at room temperature . It has a molecular weight of 262.22 .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Thiazolidin-4-ones and Schiff’s Bases : A study discusses the synthesis of various compounds starting from a methyl ester closely related to Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate. These compounds were prepared for screening their antibacterial activity (Čačić et al., 2009).

  • Novel Triazole Derivatives Synthesis : Another research focused on the synthesis of novel triazole derivatives using a similar key starting material. These derivatives have diverse biological applications (Mottaghinejad & Alibakhshi, 2018).

  • Crystal Structure Analysis : A study investigated the crystal structure of a compound closely related to the target compound, providing insights into its molecular structure (Manolov et al., 2008).

Antimicrobial and Antibacterial Activity

  • Antimicrobial Activity of Coumarin Derivatives : Research on the synthesis of new coumarin derivatives, including those structurally similar to Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate, showed significant inhibitory activity against bacterial strains, suggesting potential as antimicrobial agents (Al-Rifai et al., 2011).

  • Antibacterial Effects of 4-hydroxy-chromen-2-one Derivatives : A paper reported the synthesis of derivatives of 4-hydroxy-chromen-2-one, a structure related to the target compound, and their high level of antibacterial activity (Behrami & Dobroshi, 2019).

Miscellaneous Applications

  • Detection of Cr3+ in Living Cells : A study synthesized a probe from a derivative of Methyl (4-methyl-2-oxo-2H-chromen-7-yl) oxalate for detecting Cr3+ ions in living cells (Mani et al., 2018).

  • Anti-proliferative Activity Against Cancer Cells : Another research synthesized bis-chromenone derivatives and evaluated their anti-cancer activity, providing a foundation for future cancer treatment research (Venkateswararao et al., 2014).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of structurally similar compounds . Additionally, more detailed studies on its synthesis and chemical properties could also be beneficial.

properties

IUPAC Name

1-O-methyl 2-O-(4-methyl-2-oxochromen-7-yl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6/c1-7-5-11(14)19-10-6-8(3-4-9(7)10)18-13(16)12(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBPWQZBKMMJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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